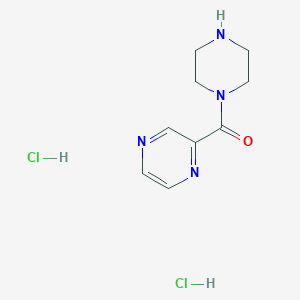![molecular formula C20H15ClF3NO4S B2733069 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate CAS No. 338402-41-8](/img/structure/B2733069.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate is a synthetic organic compound utilized in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthetic Route: : The compound is generally synthesized through a multi-step organic reaction process
Reaction Conditions: : These reactions often require controlled environments, such as inert atmospheres and specific temperatures, to ensure the correct formation of bonds and prevent undesirable side reactions.
Industrial Production Methods:
Scale-Up Techniques: : Industrial production may employ techniques such as continuous flow reactors to manage the synthesis on a larger scale. This ensures high yield and purity of the final product.
Purification: : Post-synthesis, the compound undergoes rigorous purification processes, including recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound can undergo redox reactions, particularly involving the pyridine ring and the sulfonate ester.
Substitution Reactions: : It is capable of undergoing various nucleophilic and electrophilic substitution reactions, often at the chloromethyl and trifluoromethyl sites.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper(I) iodide.
Major Products Formed:
The products of these reactions vary but can include derivatives with modified functional groups, such as hydroxylated or aminated compounds.
Scientific Research Applications
Chemistry: : Used in synthetic organic chemistry for the development of new molecules and as a building block in complex chemical syntheses.
Biology: : Potential use in biological assays as a molecular probe due to its distinctive structural features.
Medicine: : Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the creation of specialized materials, such as coatings and polymers, owing to its reactive nature and stability.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects:
Molecular Targets: : The compound interacts with various molecular targets, primarily enzymes and receptors, by binding to active sites and influencing their activity.
Pathways Involved: : It can affect biochemical pathways by altering the normal function of key proteins involved in signaling and metabolic processes.
Comparison with Similar Compounds
Unique Features: : Unlike other compounds with simpler structures, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate offers a combination of a trifluoromethyl group and a sulfonate ester, making it more reactive and versatile.
Similar Compounds
4-Methoxybenzenesulfonate derivatives: : Other derivatives might include varying substituents on the phenyl ring, but lack the trifluoromethyl group's reactivity.
Trifluoromethyl pyridines: : Similar in having the trifluoromethyl group but without the sulfonate ester, reducing their utility in certain synthetic applications.
This article delves into the detailed aspects of this compound, showcasing its preparation, reactions, applications, mechanism, and comparison with similar compounds. Whether you're a chemist, biologist, or industrial researcher, this compound's multifaceted properties make it a significant topic of study.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO4S/c1-28-15-6-8-17(9-7-15)30(26,27)29-16-4-2-13(3-5-16)10-19-18(21)11-14(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKXNIZCMISCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
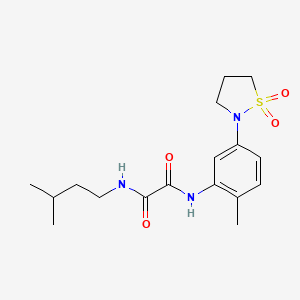
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)

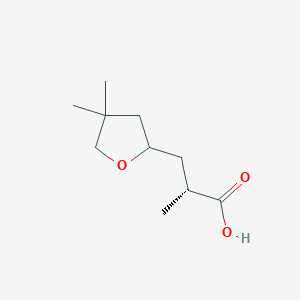
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)
![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)


![5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2732999.png)
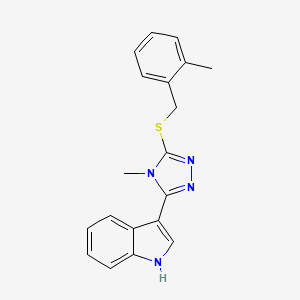
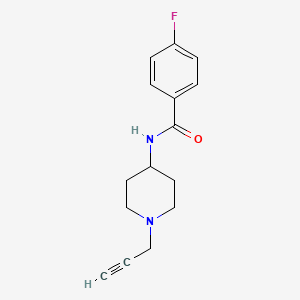
![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)
![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
